NVP-BVU972: A Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor
NVP-BVU972: A Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of NVP-BVU972, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the signaling pathways modulated by NVP-BVU972, presents key quantitative data on its activity, and outlines the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of c-Met Signaling
NVP-BVU972 functions as a selective and potent inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase[1][2]. c-Met is a critical receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. NVP-BVU972 exerts its therapeutic effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.
This inhibition of c-Met has been shown to have dual effects: directly impeding cancer cell growth and survival, and modulating the host's inflammatory and antiviral responses. Notably, NVP-BVU972 has demonstrated the ability to suppress NF-κB-mediated inflammation and induce a broad-spectrum antiviral state[3][4][5][6].
Signaling Pathway Inhibition
The inhibitory action of NVP-BVU972 on c-Met disrupts multiple downstream signaling cascades critical for tumorigenesis and inflammation. The primary pathways affected include:
-
RAS/MAPK Pathway: Inhibition of c-Met prevents the activation of the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.
-
PI3K/Akt Pathway: NVP-BVU972 blocks the c-Met-mediated activation of PI3K, leading to the deactivation of Akt, a key regulator of cell survival and apoptosis.
-
STAT3 Pathway: The drug inhibits the phosphorylation and activation of STAT3, a transcription factor that promotes cell proliferation and survival.
-
NF-κB Pathway: NVP-BVU972 has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. This is achieved by reducing the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit[3].
Caption: NVP-BVU972 inhibits c-Met autophosphorylation, blocking downstream signaling.
Quantitative Data Summary
The inhibitory activity of NVP-BVU972 has been quantified in various cell lines, including those with wild-type and mutated c-Met. The following tables summarize the key IC50 values reported in the literature.
| Cell Line | c-Met Status | IC50 (nM) | Reference |
| GTL-16 | Amplified | 66 | [1] |
| MKN-45 | Amplified | 32 | [1] |
| EBC-1 | Amplified | 82 | [1] |
| BaF3 TPR-MET | Wild-Type | 77 | [7] |
| BaF3 TPR-MET | M1211L Mutant | 1.2 | [7] |
| BaF3 TPR-MET | M1250T Mutant | 3.6 | [7] |
| BaF3 TPR-MET | F1200I Mutant | 14.1 | [7] |
| BaF3 TPR-MET | V1155L Mutant | 14.6 | [7] |
| BaF3 TPR-MET | L1195V Mutant | 31.5 | [7] |
| BaF3 TPR-MET | D1228A Mutant | >129 | [7] |
| BaF3 TPR-MET | Y1230H Mutant | >129 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NVP-BVU972.
Cell Proliferation Assay
This protocol is adapted from studies investigating the antiproliferative effects of NVP-BVU972.
-
Cell Culture:
-
Culture BaF3 TPR-MET cells (wild-type or mutant) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well.
-
Prepare a serial dilution of NVP-BVU972 in the growth medium. Concentrations can range from 600 nM to 9.6 µM[7].
-
Add the diluted NVP-BVU972 or vehicle control (DMSO) to the wells.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Measurement:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well[8].
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of NVP-BVU972 using a cell proliferation assay.
Western Blot Analysis for c-Met Phosphorylation
This protocol details the steps to assess the inhibitory effect of NVP-BVU972 on c-Met phosphorylation.
-
Cell Treatment and Lysis:
-
Culture BaF3 TPR-MET cells and treat with varying concentrations of NVP-BVU972 (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours[7].
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control like β-actin.
-
RT-qPCR for Inflammatory Gene Expression
This protocol is for quantifying the effect of NVP-BVU972 on the mRNA levels of inflammatory cytokines.
-
Cell Treatment and RNA Extraction:
-
Treat RAW 264.7 macrophages with NVP-BVU972 (e.g., 100 µM) for 3 hours in the presence of an inflammatory stimulus like LPS (2 µg/mL)[3].
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target inflammatory genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control-treated cells.
-
Resistance Mechanisms
Studies have identified that resistance to NVP-BVU972 can arise from specific mutations within the c-Met kinase domain. The most prominent resistance mutations occur at the Y1230 residue, with substitutions such as Y1230H rendering the kinase insensitive to NVP-BVU972[9][10]. The Y1230 residue plays a key role in the binding of NVP-BVU972 to the c-Met kinase domain[9][10]. Mutations at D1228 have also been associated with resistance[9].
This technical guide provides a foundational understanding of the mechanism of action of NVP-BVU972. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further investigation into the clinical applications and potential combination therapies involving NVP-BVU972 is warranted.
References
- 1. 美国GlpBio - NVP-BVU972 | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]
- 2. selleck.co.jp [selleck.co.jp]
- 3. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]
- 5. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immunomart.com [immunomart.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
